Cas no 2002368-68-3 (Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate)

Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate is a specialized organic compound featuring a piperidine core substituted with an amino group and an ester-functionalized side chain. Its structural versatility makes it valuable as an intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting neurological and metabolic pathways. The presence of both amino and ester functionalities allows for further derivatization, enabling tailored modifications for specific applications. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined molecular architecture supports precise control in complex reactions, making it a preferred choice for research and industrial-scale production.
Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate structure
2002368-68-3 structure
Product Name:Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate
CAS No:2002368-68-3
MF:C9H18N2O2
MW:186.251422405243
CID:5790827
PubChem ID:165532009
Update Time:2025-06-09

Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate
    • 2002368-68-3
    • EN300-1285081
    • Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate
    • Inchi: 1S/C9H18N2O2/c1-7-5-9(10,3-4-11-7)6-8(12)13-2/h7,11H,3-6,10H2,1-2H3
    • InChI Key: FGRDCBYFDLVJIS-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1(CCNC(C)C1)N)=O

Computed Properties

  • Exact Mass: 186.136827821g/mol
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 64.4Ų

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Additional information on Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate

Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate: A Comprehensive Overview

Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate (CAS No. 2002368-68-3) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and chemical synthesis. The molecule consists of a piperidine ring, a six-membered cyclic amine, substituted with an amino group at the 4-position and a methyl group at the 2-position. The acetate ester group attached to the piperidine ring further enhances its chemical versatility.

The methyl ester group in Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate plays a crucial role in modulating the compound's physical and chemical properties. This functional group not only influences the solubility and stability of the molecule but also serves as a reactive site for further chemical transformations. Recent studies have highlighted the importance of such ester groups in enhancing the bioavailability of drugs, making this compound a promising candidate for pharmacological research.

One of the most notable aspects of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate is its ability to act as a precursor in the synthesis of more complex molecules. The presence of both an amino group and an ester group within the same molecule provides chemists with multiple sites for functionalization. For instance, the amino group can be utilized for nucleophilic substitutions, while the ester group can undergo hydrolysis to yield carboxylic acids or other derivatives. These properties make this compound highly valuable in organic synthesis.

Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have been able to map out the molecular orbitals and identify key regions of reactivity. These insights have not only improved our understanding of the compound's behavior but also paved the way for its application in various chemical reactions.

In terms of biological activity, Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate has shown potential as a lead compound in drug discovery. Its ability to interact with specific biological targets, such as enzymes or receptors, has been explored through in vitro assays. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes, making it a candidate for further investigation in therapeutic areas such as oncology or neurodegenerative diseases.

The synthesis of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the alkylation of piperidine derivatives followed by esterification to introduce the acetate group. The optimization of reaction conditions, such as temperature and catalyst selection, has been critical in achieving high yields and purity levels.

From an environmental standpoint, understanding the degradation pathways of Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate is essential for assessing its potential impact on ecosystems. Recent studies have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to monitor the breakdown products of this compound under various environmental conditions. These findings are crucial for ensuring sustainable practices in chemical manufacturing.

In conclusion, Methyl 2-(4-amino-2-methylpiperidin-4-yl)acetate (CAS No. 2002368-68

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